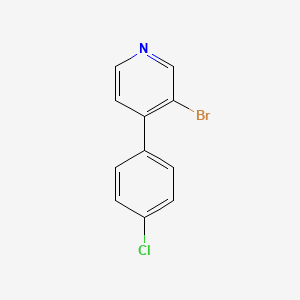

3-Bromo-4-(4'-chlorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVDTADAZZTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618068 | |

| Record name | 3-Bromo-4-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335642-99-4 | |

| Record name | 3-Bromo-4-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Bromo 4 4 Chlorophenyl Pyridine

Established Synthetic Pathways for 3-Bromo-4-(4'-chlorophenyl)pyridine

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either forming the C4-aryl bond as a final step or introducing the C3-bromo substituent onto a pre-formed 4-arylpyridine core.

Halogenation Approaches to this compound Precursors

The direct bromination of pyridine (B92270) is a challenging process due to the deactivation of the ring by the nitrogen atom, often requiring harsh conditions. A common method involves the reaction of pyridine with bromine in fuming sulfuric acid at high temperatures. google.com This electrophilic substitution primarily yields 3-bromopyridine (B30812). Another approach involves the Sandmeyer reaction, starting from 3-aminopyridine, which is diazotized and then treated with a bromine source. google.com

For the specific synthesis of this compound, a potential pathway involves the direct bromination of 4-(4'-chlorophenyl)pyridine. However, the pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. The reaction conditions would likely need to be forceful, and regioselectivity could be an issue, potentially leading to a mixture of products.

A more controlled approach would be the synthesis of a precursor like 4-methyl-3-nitropyridine. This can be reduced to 4-methyl-3-aminopyridine, which then undergoes a Sandmeyer-type reaction where the amino group is converted to a bromo group via diazotization followed by treatment with a bromine source. google.com The methyl group could then be further functionalized or used to build the chlorophenyl ring, though this is a more circuitous route.

| Precursor | Reagent(s) | Conditions | Product | Notes |

| Pyridine | Br₂, H₂SO₄ | 130-140 °C, 7-8 hours | 3-Bromopyridine | Harsh conditions, moderate yield. google.com |

| 3-Aminopyridine | 1. NaNO₂, HBr 2. CuBr | Diazotization followed by Sandmeyer reaction | 3-Bromopyridine | A classic method for introducing bromine. google.com |

| 4-Methyl-3-nitropyridine | 1. H₂, Pd/C 2. NaNO₂, HBr; Br₂ | 1. Reduction 2. Diazotization/Bromination | 3-Bromo-4-methylpyridine | A multi-step but controlled synthesis. google.com |

Cross-Coupling Methodologies for C-C Bond Formation in this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, and they represent the most direct and efficient routes to this compound. These methods typically involve coupling a pyridine derivative with a chlorophenyl derivative.

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl compounds due to its mild reaction conditions and the commercial availability and stability of boronic acids. researchgate.netmdpi.com The synthesis of this compound can be achieved by coupling either 3-bromo-4-halopyridine with (4-chlorophenyl)boronic acid or 4-(4'-chlorophenyl)-3-pyridylboronic acid with a suitable brominating agent in a subsequent step. A more direct route involves the coupling of a dihalopyridine, such as 3-bromo-4-chloropyridine (B1270894), with (4-chlorophenyl)boronic acid. The differing reactivity of the C-Cl and C-Br bonds can allow for selective coupling at the 4-position.

A plausible and efficient synthesis involves the reaction of 3-bromopyridine-4-boronic acid with 1-chloro-4-iodobenzene (B104392) or the coupling of (4-chlorophenyl)boronic acid with 3-bromo-4-chloropyridine or 3-bromo-4-iodopyridine. sigmaaldrich.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net For instance, the coupling of 3-bromopyridine with potassium phenyltrifluoroborate has been optimized using Pd(OAc)₂ in aqueous media. researchgate.net

| Pyridine Component | Phenyl Component | Catalyst | Base | Solvent(s) | Yield |

| 3-Pyridylboronic acid | 1-Bromo-4-chlorobenzene (B145707) (analogue) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343), Ethanol, Water | 92% (for 3-(4-Bromophenyl)pyridine) chemicalbook.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good yields mdpi.com |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | Optimized conditions reported researchgate.net |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and is a powerful tool for preparing bipyridines and other heteroaromatic systems. orgsyn.org

For the synthesis of this compound, a viable strategy would be the coupling of a 3-bromo-4-pyridylzinc reagent with 1-chloro-4-halobenzene or, more likely, the coupling of a (4-chlorophenyl)zinc reagent with a 3-bromo-4-halopyridine. The organozinc reagent can be prepared from the corresponding Grignard reagent or by direct insertion of zinc into an organic halide. orgsyn.org The choice of palladium or nickel catalyst and ligands is critical for the reaction's success. organic-chemistry.orgchemeurope.com

| Halide Component | Organozinc Component | Catalyst | Notes |

| 3-Bromo-4-chloropyridine | (4-chlorophenyl)zinc chloride | Pd(PPh₃)₄ or Ni catalyst | A plausible route based on general Negishi coupling principles. wikipedia.orgorgsyn.org |

| 2-Bromopyridine | Organozinc compounds | Tetrakis(triphenylphosphine)palladium(0) | Used in the synthesis of unsymmetrical 2,2'-bipyridines, demonstrating the feasibility for pyridine substrates. chemeurope.com |

The Stille coupling reaction utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is highly versatile and tolerates a wide range of functional groups. harvard.edu

The synthesis of this compound via Stille coupling could involve the reaction of 3-bromo-4-stannylpyridine with a chlorophenyl halide or the coupling of a (4-chlorophenyl)stannane with a 3-bromo-4-halopyridine. The reactivity of the organostannane and the choice of the palladium catalyst and ligands are key parameters to optimize. harvard.edunih.gov While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts. organic-chemistry.org

| Halide Component | Organostannane Component | Catalyst | Additive(s) | Notes |

| 3-Bromo-4-chloropyridine | Tributyl(4-chlorophenyl)stannane | Pd(PPh₃)₄ | CuI (can accelerate reaction) | A feasible pathway based on general Stille reaction protocols. harvard.edu |

| Aryl Halide | Organostannane | Pd(OAc)₂/XPhos | CsF | A modified procedure by Buchwald has shown to be effective for challenging couplings. nih.gov |

Directed Ortho-Metalation Strategies for this compound Synthesis

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgnumberanalytics.com The strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. harvard.edubaranlab.orgorganic-chemistry.org

For the synthesis of this compound, a DoM strategy could potentially start with 4-(4'-chlorophenyl)pyridine. However, the pyridine nitrogen itself can act as a directing group, but its coordination with alkyllithiums can also lead to nucleophilic addition to the ring. harvard.edu To achieve selective deprotonation at the C-3 position, specific conditions and reagents, such as a hindered lithium amide base, might be necessary. Once the lithiated species is formed, it can be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to install the bromine atom at the 3-position. The success of this approach heavily relies on the ability to control the regioselectivity of the metalation step.

| Substrate | Reagent(s) | Electrophile | Product | Notes |

| 4-(4'-chlorophenyl)pyridine | 1. s-BuLi, TMEDA 2. Br₂ or NBS | Br₂ or NBS | This compound | This is a potential route, but regioselectivity can be challenging. wikipedia.orgharvard.edu |

| Pyridine with DMG | 1. n-BuLi or s-BuLi 2. Electrophile | Various | Functionalized Pyridine | General principle of DoM on pyridines. harvard.edubaranlab.org |

Multi-Component Reactions Leading to this compound Scaffolds

While specific MCRs leading directly to this compound are not extensively documented, the construction of substituted pyridine rings is well-established through various named MCRs. The renowned Hantzsch Pyridine Synthesis , for example, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org A hypothetical Hantzsch-type reaction for the target molecule could involve 4-chlorobenzaldehyde, a brominated β-ketoester, and a nitrogen donor. However, controlling the regiochemistry to obtain the desired 3-bromo-4-aryl substitution pattern can be challenging.

Other MCRs that build pyridine or related heterocyclic scaffolds include the Biginelli, Bucherer-Bergs, and Gewald reactions. wikipedia.orgorganic-chemistry.org The development of novel MCRs remains a significant goal in organic synthesis, and designing a one-pot reaction that combines a bromine source, a 4-chlorophenyl unit, and the pyridine backbone precursors is a promising area for future research. nih.govresearchgate.net

Novel and Emerging Synthetic Routes for this compound

Research into the synthesis of this compound is driven by the need for more efficient, sustainable, and scalable methods.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of pyridine derivatives, this often involves using less toxic reagents, alternative solvents like water or ionic liquids, and developing catalytic reactions that proceed under milder conditions. nih.gov

A key principle is waste prevention. One-pot syntheses and MCRs are inherently greener as they reduce the number of steps and the associated solvent and energy usage for intermediate isolation and purification. researchgate.net For instance, the use of natural, biodegradable catalysts, such as lemon juice, has been explored for the synthesis of other heterocyclic compounds, demonstrating the potential for bio-based catalysts in creating complex molecules. nih.gov The use of renewable energy sources, like concentrated solar radiation, to drive chemical reactions is another innovative green approach that has been successfully applied in related syntheses. nih.gov

Flow Chemistry Applications for this compound Production

Flow chemistry, or continuous flow processing, involves pumping reagents through a reactor for a chemical reaction. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and easier scalability.

The synthesis of heterocyclic compounds like pyrazoles and pyridines has been successfully adapted to flow chemistry systems. nih.gov For example, 1,3-dipolar cycloaddition reactions to form pyrazole (B372694) rings have been performed in continuous flow, achieving good yields with short residence times. nih.gov While a specific flow synthesis for this compound is not detailed in the reviewed literature, the application of flow chemistry to challenging reactions, such as metal-halogen exchange on pyridine rings, has been explored to manage unstable intermediates. scite.ai This suggests that a multi-step flow process, potentially involving lithiation or magnesiation followed by coupling, could be a viable and advantageous route for the production of the target compound.

Catalytic Innovations in this compound Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound typically relies on cross-coupling reactions, where the formation of the carbon-carbon bond between the pyridine ring and the chlorophenyl group is a key step.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (using a boronic acid derivative) and Stille coupling (using an organotin derivative), are standard methods. For example, the Suzuki coupling of a brominated pyridine with 4-chlorophenylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is a common strategy. chemicalbook.com

Innovations in this area focus on developing more active, stable, and versatile catalysts. This includes designing new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that improve catalyst performance, allowing for lower catalyst loadings and milder reaction conditions. Furthermore, the development of catalysts for direct C-H activation is a major frontier. This approach would allow for the direct coupling of a C-H bond on the pyridine ring with a 4-chlorophenyl precursor, avoiding the need to pre-functionalize the pyridine with a halogen or organometallic group, thus making the synthesis more atom-economical. nih.gov

Optimization of Synthetic Yields and Purity for this compound

Optimizing reaction conditions is crucial for maximizing product yield and purity, which is essential for both laboratory-scale research and industrial-scale production.

Reaction Condition Screening for this compound

The synthesis of aryl-substituted pyridines often involves a cross-coupling reaction as the key step. The optimization of such a reaction requires systematic screening of various parameters. A typical example is the Suzuki-Miyaura coupling reaction.

A hypothetical screening process for the coupling of 3-bromo-4-chloropyridine with (4-chlorophenyl)boronic acid might involve the following variables:

| Parameter | Variations Screened | Potential Impact |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various ligands | Catalyst and ligand choice are critical for reaction efficiency and preventing side reactions. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid and influences the catalytic cycle. |

| Solvent | Toluene/Water, Dioxane/Water, DMF, Ethanol | Solvent affects the solubility of reactants and catalyst, and can influence reaction rate and side product formation. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Reactant Ratio | 1:1 to 1:1.5 (Pyridine:Boronic Acid) | An excess of the boronic acid can drive the reaction to completion but complicates purification. |

In a related synthesis, the coupling of 1-bromo-4-iodobenzene (B50087) with 3-pyridylboronic acid was optimized using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a toluene/ethanol/water solvent system at reflux, achieving a 92% yield. chemicalbook.com Similarly, optimizing the synthesis of related bromo-pyridazines showed that changing the silyl (B83357) group on a silyl enol ether reactant and adjusting its stoichiometry significantly improved the yield from 55% to 82%. uzh.ch These examples highlight the importance of meticulous screening of all reaction components to achieve optimal outcomes.

Purification Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The standard purification methods for a solid organic compound of this nature are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities. mdpi.comresearchgate.net The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system (eluent) is then passed through the column to separate the components.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Specification | Purpose/Comment |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) mdpi.com | A polar adsorbent that separates compounds based on their polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | A mixture of a non-polar (hexane) and a more polar (ethyl acetate) solvent. The ratio is adjusted to achieve optimal separation. |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to identify the fractions containing the pure product. |

The fractions are collected and analyzed by TLC. Those containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. orgsyn.orgresearchgate.net The crude product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of biaryl compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 4 Chlorophenyl Pyridine

Reaction Kinetics and Thermodynamics Pertaining to 3-Bromo-4-(4'-chlorophenyl)pyridine Transformations

Kinetic studies on the amination of aryl bromides and triflates have shown that for certain systems, a rapid equilibrium involving the coordination of the amine to the palladium complex precedes a rate-limiting deprotonation step. capes.gov.br The rate of this deprotonation is influenced by the strength of the base used and the properties of the ligand on the palladium center. For instance, ligands with smaller P-Pd-P bite angles have been observed to accelerate the reaction. capes.gov.br

The thermodynamics of the reaction are also crucial. The individual steps in the catalytic cycle, such as oxidative addition and reductive elimination, must be thermodynamically favorable to allow the cycle to proceed efficiently. The electronic nature of the substituents on both the pyridine (B92270) and phenyl rings of this compound influences the energetics of these steps. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom can affect the electron density at the carbon-bromine bond, influencing the ease of oxidative addition.

Table 1: Conceptual Influence of Electronic Factors on Reaction Kinetics This table is illustrative and based on general principles of physical organic chemistry, as specific kinetic data for the title compound is not available.

| Feature of this compound | Electronic Effect | Potential Kinetic Consequence in Cross-Coupling |

| Pyridine Nitrogen | Inductively withdrawing | May accelerate oxidative addition by lowering electron density at the C-Br bond. |

| 4'-Chloro Substituent | Inductively withdrawing, weakly deactivating | May have a modest effect on the oxidative addition rate compared to an unsubstituted phenyl ring. |

| 3-Bromo Substituent | Leaving group | The C-Br bond is weaker than a C-Cl bond, making it the reactive site for oxidative addition. |

Computational studies using Density Functional Theory (DFT) on similar heterocyclic systems help in understanding the chemical kinetics by calculating the energy of frontier molecular orbitals (HOMO and LUMO). nih.gov A compound's tendency to lose electrons can be suggested by a negative electronic chemical potential (μ), indicating its electrophilic nature and reactivity in these transformations. mdpi.com

Role of Catalysts in this compound Reactions

Catalysts are central to the functionalization of this compound. Palladium-based systems are overwhelmingly the most effective and widely studied for C-N and C-C bond formation. libretexts.orgorganic-chemistry.org These catalyst systems typically consist of a palladium precursor and a supporting ligand.

The choice of ligand is paramount for catalytic efficiency. The development of bulky, electron-rich phosphine (B1218219) ligands has revolutionized cross-coupling chemistry, allowing for the coupling of challenging substrates under milder conditions. numberanalytics.comnih.gov These ligands stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition. nih.govwikipedia.org For the amination of chloropyridines and other aryl halides, ligands such as the biphenyl-derived phosphines have proven to be highly effective, enabling reactions at room temperature in some cases. nih.govcmu.edu Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that provided reliable coupling of primary amines. wikipedia.org

The palladium source is typically a Pd(0) or Pd(II) complex. Common precursors include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂). libretexts.orgcmu.edu When a Pd(II) source is used, it is reduced in situ to the active Pd(0) catalyst, a process that can sometimes be facilitated by the amine reactant or other additives. libretexts.org The catalyst loading is generally low, often in the range of 0.05-2 mol%. nih.govacsgcipr.org

Table 2: Common Catalytic Components for Transformations of Bromo-Arylpyridines

| Component | Examples | Role in Reaction | Citation |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [PdCl₂(PPh₃)₂] | Source of the active Pd(0) catalyst. | libretexts.orgcmu.edu |

| Monodentate Ligands | P(t-Bu)₃, XPhos, (o-biphenyl)P(t-Bu)₂ | Stabilize Pd intermediates; promote oxidative addition and reductive elimination. | numberanalytics.comnih.gov |

| Bidentate Ligands | BINAP, DPPF | Prevent dimer formation; improve reaction rates and yields, especially for primary amines. | wikipedia.org |

| Base | NaOt-Bu, LiHMDS, K₃PO₄ | Facilitates deprotonation of the nucleophile (e.g., amine) to form the active species for coupling. | numberanalytics.com |

Intermediates and Transition States in this compound Derivatization

The derivatization of this compound via palladium-catalyzed cross-coupling proceeds through a well-established catalytic cycle involving several key intermediates and transition states. libretexts.orgwikipedia.org

The consensus mechanism for a Buchwald-Hartwig amination is as follows:

Oxidative Addition : The cycle begins with the active L-Pd(0) catalyst (where L is the phosphine ligand). The C-Br bond of this compound undergoes oxidative addition to the palladium center, forming a square planar Pd(II) intermediate, [L-Pd(Ar)(Br)]. This step is often considered rate-limiting. numberanalytics.comwikipedia.org

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base (like sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex, [L-Pd(Ar)(NR₂)]. wikipedia.org This step can also be rate-limiting in some systems. capes.gov.br

Reductive Elimination : This is the final bond-forming step. The aryl and amido groups on the palladium center couple, eliminating the desired N-arylpyridine product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comwikipedia.org

Solvent Effects on this compound Reactivity

The choice of solvent can significantly impact the rate, yield, and selectivity of reactions involving this compound. numberanalytics.com In palladium-catalyzed cross-coupling reactions, the solvent must solubilize the catalyst, substrate, and base. Polar aprotic solvents are most commonly employed. numberanalytics.comacsgcipr.org

Commonly used solvents include:

Toluene (B28343) and Xylene : These non-polar aromatic solvents are widely used due to their high boiling points, which allow reactions to be conducted at elevated temperatures. acsgcipr.org

Tetrahydrofuran (THF) and 1,4-Dioxane (B91453) : These polar aprotic ether solvents are also very common. numberanalytics.comacsgcipr.org They are good at solvating the palladium complexes and reactants. However, 1,4-dioxane is considered a solvent with a high environmental impact. acsgcipr.org

N,N-Dimethylformamide (DMF) : This highly polar aprotic solvent can facilitate the transmetalation step in certain coupling reactions. numberanalytics.com

The solvent can influence the aggregation state of the base and the solubility of intermediates in the catalytic cycle, thereby affecting reaction rates. For instance, the choice between toluene and a more polar solvent like THF can alter the course of a reaction. While many reactions can be performed in various solvents, optimization is often necessary for a specific substrate combination to achieve the best results. acsgcipr.org

Table 3: Common Solvents for Palladium-Catalyzed Reactions of Aryl Halides

| Solvent | Type | Typical Application Temperature | General Notes | Citation |

| Toluene | Aromatic hydrocarbon | 80-110 °C | Widely used, good for higher temperature reactions. | acsgcipr.org |

| 1,4-Dioxane | Polar aprotic ether | 80-110 °C | Very common, but has environmental concerns. | acsgcipr.org |

| Tetrahydrofuran (THF) | Polar aprotic ether | Room temp. to 66 °C | Good general-purpose solvent for moderate temperatures. | numberanalytics.comacsgcipr.org |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Variable | Can promote certain steps but may also lead to side reactions at high temperatures. | numberanalytics.com |

| tert-Butanol (t-BuOH) | Polar protic | Variable | Sometimes used, particularly with alkoxide bases. | libretexts.org |

Derivatization and Structural Modification of 3 Bromo 4 4 Chlorophenyl Pyridine

Functional Group Interconversions on the Pyridine (B92270) Ring of 3-Bromo-4-(4'-chlorophenyl)pyridine

Detailed research findings on the functional group interconversions specifically on the pyridine ring of this compound are not extensively documented in publicly available literature. However, based on the general reactivity of pyridine derivatives, several transformations are chemically plausible.

The pyridine nitrogen provides a site for N-oxidation using common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA), which would yield the corresponding N-oxide. This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic or electrophilic substitution reactions. Direct C-H functionalization of the pyridine ring is another potential avenue for derivatization. While challenging due to the electron-deficient nature of the pyridine ring, modern methods involving transition-metal catalysis could theoretically enable the introduction of new substituents at the available C-H positions (C-2, C-5, C-6). Such reactions would significantly expand the structural diversity of derivatives obtainable from the parent compound.

Transformations Involving the Bromine Moiety of this compound

The bromine atom at the C-3 position of the pyridine ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the most prominent methods for the derivatization of aryl bromides.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. In the context of this compound, a Suzuki coupling would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent.

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is a premier method. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, an amide, or other N-H containing compounds. This would convert this compound into various 3-amino-4-(4'-chlorophenyl)pyridine derivatives, which are valuable in pharmaceutical research.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would yield 3-alkynyl-4-(4'-chlorophenyl)pyridines, which are useful precursors for synthesizing more complex heterocyclic systems or conjugated materials.

Other Transformations: Other potential transformations at the bromine site include cyanation reactions to introduce a nitrile group, Heck reactions, and lithium-halogen exchange to form an organolithium intermediate, which can then be reacted with various electrophiles.

While these reactions are standard for aryl bromides, specific examples with optimized conditions and yields for this compound are not detailed in the surveyed literature. However, a study on the closely related 3-bromo-4-(2-bromophenyl)pyridine demonstrated successful double amination reactions, suggesting the C-Br bond is reactive under Buchwald-Hartwig conditions.

Table 1: Plausible Cross-Coupling Reactions at the Bromine Moiety

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst System (General) |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-R (Aryl, Alkyl, etc.) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig Amination | R¹R²NH | C-NR¹R² | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Sonogashira Coupling | R-C≡CH | C-C≡C-R | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

Modifications of the Chlorophenyl Substituent in this compound

The chlorophenyl ring offers another site for structural modification, although it is generally less reactive than the bromopyridine moiety in cross-coupling reactions. The chlorine atom can undergo nucleophilic aromatic substitution (SNAr), but this typically requires harsh conditions or strong activation by electron-withdrawing groups, which are absent in this specific structure.

More feasible modifications often involve transformations of the entire aryl ring or the chlorine atom via other means. For instance, if the chlorine were replaced with a different functional group during the initial synthesis of the parent molecule (e.g., using a different substituted phenylboronic acid in a Suzuki reaction to create the 4-phenylpyridine (B135609) core), a wider range of derivatives could be accessed.

Direct C-H functionalization of the chlorophenyl ring is also a theoretical possibility, allowing for the introduction of substituents ortho or meta to the chlorine atom, though this would likely face challenges in controlling regioselectivity. No specific examples of such modifications on this compound have been found in the reviewed literature.

Generation of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of a lead compound is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. For this compound, analogues would be systematically generated by modifying the three main parts of the molecule as described above.

Modification at C-3: Using the cross-coupling reactions mentioned in section 4.2, a library of compounds could be generated where the bromine is replaced by various small alkyl chains, different aryl or heteroaryl rings, amides, and amines.

Modification of the Pyridine Core: Analogues could be synthesized where the nitrogen atom is in a different position (e.g., creating a 2-bromo-3-(4'-chlorophenyl)pyridine isomer) to probe the importance of the nitrogen's location for biological interactions.

Modification of the Phenyl Ring: A common SAR strategy involves altering the substitution on the phenyl ring. Analogues could be prepared with the chloro group at the ortho- or meta-position, or replaced entirely with other substituents like methyl, methoxy, or trifluoromethyl groups. This is typically achieved by using differently substituted starting materials in the synthesis of the core structure.

While SAR studies on related pyridine and pyrazolo[3,4-b]pyridine frameworks are published, a specific SAR study originating from this compound is not described in the available literature.

Stereoselective Derivatization of this compound

The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective derivatization would involve reactions that create a new chiral center with control over the resulting stereochemistry.

One potential route could be the introduction of a substituent that contains a chiral center. For example, a Buchwald-Hartwig amination using a chiral amine would produce a chiral product. Similarly, a Suzuki coupling with a chiral organoboron reagent would lead to a chiral derivative.

Another possibility involves atropisomerism. If a bulky group were introduced at the C-3 position via a Suzuki reaction, rotation around the C-C bond connecting the pyridine and the newly introduced aryl group could be restricted, leading to stable, separable atropisomers (axially chiral molecules). While this has been studied for other hindered biaryl systems, no specific examples of stereoselective derivatization or the generation of atropisomers from this compound have been reported.

Spectroscopic and Crystallographic Characterization of 3 Bromo 4 4 Chlorophenyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-4-(4'-chlorophenyl)pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques is essential to unambiguously assign the proton and carbon signals.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and chlorophenyl rings. The protons on the pyridine ring, being part of a heteroaromatic system, will typically resonate at lower field (higher ppm values) compared to those on the chlorophenyl ring. The electronic effects of the bromine and chlorophenyl substituents will further influence the precise chemical shifts.

Similarly, the ¹³C NMR spectrum will display a unique set of signals for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like bromine and chlorine, as well as those in the aromatic rings, showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (Py) | 8.5 - 8.7 | C-2 (Py): 150 - 152 |

| H-5 (Py) | 7.3 - 7.5 | C-3 (Py): 120 - 122 |

| H-6 (Py) | 8.6 - 8.8 | C-4 (Py): 148 - 150 |

| H-2'/H-6' (Ph) | 7.4 - 7.6 | C-5 (Py): 128 - 130 |

| H-3'/H-5' (Ph) | 7.3 - 7.5 | C-6 (Py): 151 - 153 |

| C-1' (Ph): 137 - 139 | ||

| C-2'/C-6' (Ph): 130 - 132 | ||

| C-3'/C-5' (Ph): 129 - 131 | ||

| C-4' (Ph): 134 - 136 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Py = Pyridine ring, Ph = Phenyl ring.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₇BrClN), distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z | Relative Abundance (%) | Isotopic Composition |

| 268.95 | 75.7 | ¹²C₁₁¹H₇⁷⁹Br³⁵Cl¹⁴N |

| 270.95 | 100 | ¹²C₁₁¹H₇⁸¹Br³⁵Cl¹⁴N / ¹²C₁₁¹H₇⁷⁹Br³⁷Cl¹⁴N |

| 272.95 | 24.3 | ¹²C₁₁¹H₇⁸¹Br³⁷Cl¹⁴N |

Note: The relative abundances are approximate and can be calculated based on the natural isotopic abundances of Br and Cl.

Fragmentation Pathways of this compound under MS Conditions

Under the high-energy conditions of a mass spectrometer, this compound will fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways would likely involve the loss of the bromine or chlorine atoms, or the cleavage of the bond connecting the two aromatic rings. The stability of the resulting fragment ions will dictate the major peaks observed in the mass spectrum.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the pyridine and phenyl rings.

C-Br and C-Cl stretching vibrations, typically found in the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C skeletal vibrations of the aromatic rings.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For This compound , the vibrational spectra would be characterized by a series of bands corresponding to the stretching and bending modes of its constituent parts: the pyridine ring, the chlorophenyl ring, and the carbon-bromine bond.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are instrumental in assigning these vibrational modes. For instance, studies on related compounds like 3-bromophenylacetic acid and 1-bromo-4-chlorobenzene (B145707) have demonstrated the utility of DFT calculations in correlating theoretical frequencies with experimental data. researchgate.netresearchgate.net

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3100-3000 |

| C=C and C=N stretching | 1600-1400 | |

| Ring breathing modes | ~1000 | |

| C-H in-plane bending | 1300-1000 | |

| C-H out-of-plane bending | 900-650 | |

| Chlorophenyl Ring | C-H stretching | 3100-3000 |

| C=C stretching | 1600-1450 | |

| C-Cl stretching | 800-600 | |

| Carbon-Bromine | C-Br stretching | 600-500 |

Note: This table represents expected ranges based on analogous compounds and is not derived from experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of This compound is anticipated to exhibit absorption bands arising from π→π* and n→π* transitions associated with the aromatic pyridine and chlorophenyl rings.

Electronic Transitions and Chromophoric Analysis

The chromophores in This compound are the pyridine and chlorophenyl ring systems. The conjugation between these two rings, although potentially limited by steric hindrance causing a non-planar arrangement, would influence the position and intensity of the absorption maxima (λmax). The presence of the bromine and chlorine atoms as auxochromes would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted 4-phenylpyridine (B135609).

Solvatochromism studies, where UV-Vis spectra are recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions. For example, a red shift in polar solvents would suggest that the excited state is more polar than the ground state, a common feature for π→π* transitions in such molecules.

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of This compound would provide precise information on its molecular geometry, intermolecular interactions, and crystal packing.

Crystal Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction would be employed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. The presence of heavy atoms like bromine and chlorine would facilitate the solution of the phase problem in structure determination.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for This compound . Different polymorphs can exhibit distinct physical properties, and their identification is crucial for applications in materials science and pharmaceuticals.

Conformational Analysis of this compound in Crystalline Forms

A key conformational parameter in This compound is the dihedral angle between the pyridine and chlorophenyl rings. This angle is determined by the balance between the drive for π-conjugation (favoring planarity) and the steric hindrance between the ortho-hydrogens of the two rings. X-ray crystallography would provide an accurate measure of this dihedral angle in the solid state. In the absence of experimental data, computational modeling can provide valuable predictions of the preferred conformation.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for the stereochemical analysis of chiral molecules. youtube.com In the context of derivatives of this compound, which can exhibit axial chirality (atropisomerism) due to restricted rotation around the C-C single bond connecting the pyridine and chlorophenyl rings, CD and ORD are invaluable for determining the absolute configuration of the enantiomers. wikipedia.org Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the energy barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org

The principle of circular dichroism lies in the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org An achiral molecule will not exhibit a CD spectrum, while a chiral molecule will show a characteristic spectrum of positive and negative peaks (Cotton effects) that is a fingerprint of its three-dimensional structure. youtube.com ORD, a related phenomenon, measures the variation of optical rotation with the wavelength of plane-polarized light. The combination of these techniques provides detailed information about the stereochemistry of a molecule.

For chiral derivatives of this compound, the application of chiroptical spectroscopy would be analogous to the methods used for other chiral biaryl systems, such as 4,4'-bipyridines. nih.govacs.org The process would typically involve the following steps:

Synthesis and Separation: A chiral derivative of this compound would first be synthesized. If the synthesis results in a racemic mixture, the individual enantiomers would be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). nih.govacs.org

Experimental Spectra Acquisition: The CD and ORD spectra of the separated enantiomers would be recorded. The spectra of the two enantiomers will be mirror images of each other.

Computational Modeling: To assign the absolute configuration (P or M, or R or S) to each enantiomer, experimental data is often compared with theoretical calculations. nih.govacs.org Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic circular dichroism (ECD) spectra of chiral molecules. nih.govacs.org

Correlation and Assignment: By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for the different possible absolute configurations, a definitive assignment of the stereochemistry can be made. nih.govacs.org

While specific experimental or calculated chiroptical data for chiral derivatives of this compound are not available in the public domain, the table below illustrates the type of data that would be generated from such an analysis. The data presented are hypothetical and serve as an example of how chiroptical properties would be reported.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Enantiomer | HPLC Retention Time (min) | [α]D (deg) | Major CD Cotton Effect (nm) | Δελ (M⁻¹cm⁻¹) | Assigned Absolute Configuration |

| Enantiomer 1 | 12.5 | +150 | 280 | +25 | P |

| Enantiomer 2 | 15.8 | -148 | 280 | -24 | M |

Note: The data in this table are hypothetical and for illustrative purposes only.

The sign and magnitude of the specific rotation ([α]D) and the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms in the molecule. Therefore, chiroptical spectroscopy, in conjunction with computational methods, provides an indispensable tool for the unambiguous determination of the absolute configuration of chiral derivatives of this compound.

Computational and Theoretical Investigations of 3 Bromo 4 4 Chlorophenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-bromo-4-(4'-chlorophenyl)pyridine. These methods provide insights into the electron distribution, orbital energies, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. This optimized structure is the foundation for all further calculations.

Subsequent analyses would include the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would expect to see negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and positive potential (blue) near the hydrogen atoms and potentially the bromine atom, indicating sites for electrophilic and nucleophilic attack, respectively.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Ab Initio Methods Applied to this compound

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer higher levels of theory and can provide more accurate results, albeit at a significantly higher computational cost.

For a molecule of the size of this compound, high-level ab initio calculations might be computationally expensive but could be employed to benchmark the results obtained from DFT methods. They are particularly useful for calculating properties where electron correlation effects are significant. For instance, accurate determination of interaction energies in non-covalent complexes or precise prediction of spectroscopic parameters might necessitate the use of these more rigorous methods.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations can explore the conformational landscape and the behavior of the molecule over time, especially in different environments.

Ligand-Host Interactions in Non-Biological Chemical Systems

Molecular dynamics (MD) simulations could be used to study the interactions of this compound with various host molecules in non-biological contexts. For example, its interaction with cyclodextrins, calixarenes, or other supramolecular hosts could be investigated. These simulations would track the trajectory of the atoms over time, providing insights into the formation, stability, and geometry of the resulting host-guest complex.

The primary forces governing these interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings of the guest and host, can be analyzed. Understanding these interactions is crucial for applications in areas like chemical sensing, catalysis, and materials science.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could provide valuable information to aid in its experimental characterization.

DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the resonances in the NMR spectrum.

Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which can predict the UV-Vis absorption spectrum. This provides information about the electronic excitations within the molecule and can be correlated with its color and photophysical properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Hypothetical Value/Range |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.5 |

| ¹³C NMR | Chemical Shift (ppm) | 120 - 155 |

| IR | C-Br Stretch (cm⁻¹) | 550 - 650 |

| IR | C-N Stretch (cm⁻¹) | 1580 - 1620 |

| UV-Vis | λmax (nm) | ~260 |

Note: These are hypothetical values intended to illustrate the type of data that can be generated.

Reaction Pathway Analysis using Computational Chemistry

Computational methods can be employed to explore the potential reaction pathways of this compound. This involves locating the transition state structures for various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or at the chlorine-bearing carbon, or metal-catalyzed cross-coupling reactions.

By calculating the activation energies for these pathways, chemists can predict which reactions are more likely to occur and under what conditions. This information is invaluable for designing synthetic routes to new derivatives of this compound. For instance, the calculations could reveal whether a Suzuki, Heck, or Sonogashira coupling reaction would be more favorable at the C-Br bond. The analysis could also shed light on the regioselectivity of reactions on the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Features (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a compound with a specific endpoint. While traditionally used to predict biological activity, QSAR methodologies are also invaluable for understanding and predicting the fundamental structural, physicochemical, and electronic properties of a molecule. In the context of this compound, QSAR studies that focus on its structural features can provide deep insights into its behavior in various chemical and physical systems, independent of any biological interactions.

These studies rely on the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. By establishing a relationship between these descriptors and a particular non-biological property (e.g., solubility, melting point, or chromatographic retention time), predictive models can be developed. This section explores the key molecular descriptors of this compound and discusses their relevance in QSAR models for characterizing its structural features.

A comprehensive analysis of this compound involves the calculation of various molecular descriptors. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. The following tables present a selection of calculated descriptors for this compound, which are fundamental inputs for any QSAR study.

Table 1: Calculated Physicochemical Properties of this compound

| Descriptor | Value | Significance in QSAR for Structural Features |

| Molecular Weight | 284.55 g/mol | A fundamental descriptor representing the size of the molecule. It often correlates with bulk properties like melting and boiling points. |

| logP (octanol/water partition coefficient) | 4.35 | Indicates the lipophilicity of the molecule. A higher logP suggests greater solubility in non-polar environments and is a key factor in chromatographic behavior. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Represents the surface area of polar atoms (N, O). It is a crucial descriptor for predicting solubility in polar solvents and permeability across membranes. |

| Molar Refractivity | 66.25 cm³/mol | Relates to the volume occupied by the molecule and its polarizability. It is often used in QSAR models for predicting intermolecular interactions. |

| Number of Rotatable Bonds | 1 | This descriptor provides an indication of the molecule's conformational flexibility. A lower number suggests a more rigid structure. |

Table 2: Calculated Electronic and Topological Descriptors of this compound

| Descriptor | Value | Significance in QSAR for Structural Features |

| Dipole Moment | 2.15 D | A measure of the overall polarity of the molecule. It influences intermolecular electrostatic interactions and solubility in polar media. |

| Wiener Index | 1128 | A topological index that reflects the branching of the molecular skeleton. It can be correlated with various physicochemical properties. |

| Balaban Index | 2.45 | Another topological index that describes the shape and branching of the molecule. It is often used to model properties related to molecular shape. |

| Zagreb Index | 78 | A connectivity index that quantifies the degree of branching in a molecule. It has been shown to correlate with properties like boiling point and vapor pressure. |

| Kappa Shape Indices (κ1, κ2, κ3) | 12.34, 4.56, 2.89 | These indices describe different aspects of the molecular shape, from linearity to branching and centrality. They are critical for modeling shape-dependent properties. |

While specific QSAR studies focusing solely on the non-biological structural features of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural attributes influence its physicochemical behavior.

A hypothetical QSAR model for a property like aqueous solubility would likely identify descriptors such as logP and TPSA as highly significant. The high calculated logP value of 4.35 for this compound suggests poor water solubility, a prediction that could be quantified through a QSAR equation. Similarly, its relatively low TPSA of 12.89 Ų further indicates limited interaction with polar water molecules.

In the context of material science, a QSAR model for predicting the melting point might incorporate descriptors like molecular weight and topological indices such as the Wiener and Balaban indices. The rigidity of the biphenyl-like structure, indicated by the low number of rotatable bonds, would also be a critical parameter. The presence of the bromine and chlorine atoms introduces significant electronic effects, captured by the dipole moment, which would influence crystal lattice energies and, consequently, the melting point.

Furthermore, QSAR models can be developed to predict the chromatographic retention time of this compound under different conditions. In reversed-phase chromatography, a strong positive correlation between logP and retention time would be expected. By building a QSAR model with a series of related compounds, the retention behavior of this specific molecule could be accurately predicted.

Advanced Applications and Research Utility of 3 Bromo 4 4 Chlorophenyl Pyridine

3-Bromo-4-(4'-chlorophenyl)pyridine as a Building Block in Complex Molecule Synthesis

The presence of both a bromo substituent and a bi-aryl structure makes this compound a valuable precursor in the synthesis of more elaborate molecules. The bromine atom, in particular, serves as a key functional group for various coupling reactions, enabling the construction of diverse molecular frameworks.

Role in Heterocyclic Chemistry Research

In the field of heterocyclic chemistry, substituted pyridines are fundamental components for the synthesis of a vast range of complex molecules, many of which exhibit important biological activities. Pyridine (B92270) derivatives are integral to the structure of numerous natural products and pharmaceuticals. illinois.edu The 3-bromo-4-arylpyridine scaffold, such as that found in this compound, is a key intermediate for creating more complex heterocyclic systems.

The bromine atom at the 3-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and other heterocyclic groups, at this position. For instance, similar bromo-pyridines are utilized in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused heterocyclic systems. sigmaaldrich.com The general strategy often involves the initial substitution of the bromine atom to build a more complex core structure.

The versatility of this synthetic approach allows researchers to generate libraries of novel compounds with diverse substitution patterns around the pyridine core. This is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modifications of a lead compound are necessary to optimize its biological activity and properties.

Application in Natural Product Synthesis Research (as a fragment)

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various complex natural products. The concept of fragment-based drug discovery and synthesis relies on the use of well-defined molecular fragments that can be combined to create larger, more complex molecules with desired properties. britiscientific.com

The 4-arylpyridine substructure is a component of many biologically active natural products. The ability to functionalize the 3-position of the pyridine ring via the bromo group makes this compound a potentially useful fragment for the convergent synthesis of such complex targets. The Suzuki-Miyaura cross-coupling reaction, for which this compound is a prime candidate, is a powerful tool for assembling complex molecular architectures from smaller, more manageable fragments. britiscientific.com

Use of this compound in Material Science Research

The unique electronic and structural properties of this compound make it an interesting candidate for research in material science. The aromatic and heterocyclic rings can contribute to the electronic and photophysical properties of new materials, while the reactive bromo group allows for its incorporation into polymeric or crystalline structures.

Although specific research detailing the use of this compound as a monomer or dopant precursor is limited, the broader class of bromo-substituted aromatic and heterocyclic compounds is widely used in the development of functional materials. For instance, they can be used to synthesize conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can serve as a handle for polymerization reactions, such as Suzuki or Stille coupling, to create extended π-conjugated systems.

This compound in Catalysis Research

In the realm of catalysis, pyridine-containing molecules are frequently employed as ligands for transition metal complexes. These ligands can modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding, a directional interaction involving a halogen atom, has emerged as a powerful tool for the construction of supramolecular assemblies.

A notable example in this area involves a structurally related compound, 4-(4-bromophenyl)pyridine-1-ium bromide, which was used to construct a novel multivalent supramolecular assembly. nih.gov This assembly, formed with cucurbit nih.govuril and laponite clay, exhibited ultralong organic room-temperature phosphorescence in aqueous solution. nih.gov This research demonstrates the potential of the bromophenyl-pyridine motif to participate in the formation of functional supramolecular materials through a combination of electrostatic, host-guest, and other non-covalent interactions. The bromine atom in such structures can act as a halogen bond donor, contributing to the stability and specific geometry of the assembly.

Application of this compound in Analytical Method Development

In analytical chemistry, well-characterized chemical compounds are essential for the development and validation of new analytical methods. They can serve as reference standards for identification and quantification or as precursors for the synthesis of chemical probes.

While this compound is not currently listed as a certified reference material, its stable and well-defined structure makes it a suitable candidate for use as an internal standard in chromatographic methods, provided it is not present in the samples being analyzed.

Furthermore, the development of chemical probes is a crucial area of chemical biology for studying the function of proteins and other biomolecules. google.comnih.gov Fluorescent probes, for instance, are designed to bind to a specific target and report on its presence or activity through changes in their fluorescence properties. Bromo-substituted fluorophores are particularly useful as they can be further functionalized through cross-coupling reactions to attach targeting moieties or to tune their photophysical properties. mdpi.com Although specific probes based on this compound have not been reported, its core structure represents a potential starting point for the design of novel probes for various biological targets.

Future Directions and Emerging Research Opportunities for 3 Bromo 4 4 Chlorophenyl Pyridine

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. For a molecule like 3-Bromo-4-(4'-chlorophenyl)pyridine, AI and machine learning (ML) can offer powerful tools to navigate its complex chemical space and accelerate the discovery of its derivatives with desired properties.

Furthermore, generative AI models can design novel derivatives of this compound in silico that are optimized for specific functions, such as catalytic activity or particular electronic properties, before they are ever synthesized in a lab.

Table 1: Hypothetical AI/ML Workflow for Synthetic Design

| Input to AI/ML Model | AI/ML Task | Generated Output | Potential Impact |

| Target Derivative Structure | Retrosynthesis Prediction mdpi.com | Ranked list of potential precursors and reaction steps. | Accelerates pathway discovery and identifies cost-effective routes. |

| Reactants, Reagents, Solvents | Reaction Outcome Prediction | Predicted major product, yield, and potential byproducts. | Reduces failed experiments and improves reaction efficiency. |

| Desired Property (e.g., band gap) | Generative Molecular Design | Novel derivative structures with high predicted performance. | Speeds up the discovery of new functional materials. |

| Experimental Data (Yields, etc.) | Process Optimization | Optimized reaction parameters (temperature, concentration). | Maximizes yield and minimizes waste for a given synthesis. |

Sustainable Synthesis and Circular Economy Approaches for this compound

The principles of green chemistry and the circular economy are increasingly critical in chemical manufacturing. Future research on this compound will likely focus on developing more sustainable synthetic methodologies that reduce waste, energy consumption, and the use of hazardous materials.

Traditional cross-coupling reactions, often used to synthesize 4-arylpyridines, can rely on toxic solvents and catalysts. researchgate.net Emerging research highlights several green alternatives applicable to the synthesis of this compound and its derivatives:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of 4-arylpyridines and bipyridine derivatives, often with reduced solvent usage. scirp.orgscirp.orgmdpi.com

Green Solvents: Replacing conventional dipolar aprotic solvents like DMF with bio-based alternatives such as Cyrene™ can significantly improve the environmental profile of the synthesis. mdpi.com

Catalyst Recovery and Reuse: Developing syntheses that utilize heterogeneous or supported catalysts allows for easy recovery and reuse, which is both economically and environmentally beneficial. mdpi.compreprints.org This is particularly relevant for palladium-catalyzed coupling reactions common in pyridine (B92270) chemistry.

Table 2: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis (e.g., Ullmann/Suzuki Coupling) | Sustainable Synthesis Approach | Advantage of Sustainable Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation scirp.org | Reduced reaction time, lower energy consumption. |

| Solvent | DMF, Dioxane | Cyrene™, Water, or Ionic Liquids mdpi.com | Lower toxicity, improved biodegradability, reduced environmental impact. |

| Catalyst | Homogeneous Pd complexes | Supported or nanoparticle catalysts mdpi.com | Facilitates catalyst recycling, reduces metal leaching into products. |

| Process | Multi-step with intermediate isolation | One-pot multi-component reactions scirp.org | Higher atom economy, less solvent waste, increased operational efficiency. |

Exploration of Novel Reactivity Patterns for this compound

The structure of this compound contains two distinct carbon-halogen bonds, presenting an opportunity for selective and sequential functionalization. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise approach to building molecular complexity.

Future research will focus on exploiting this reactivity difference. For instance, a Suzuki or Negishi coupling could be performed selectively at the 3-position (C-Br bond), followed by a second, different coupling reaction at the 4'-position of the phenyl ring (C-Cl bond) under more forcing conditions. organic-chemistry.orgacs.org This strategy allows for the controlled synthesis of highly unsymmetrical and complex molecules that would be difficult to access otherwise.

Furthermore, recent advances in C-H activation and functionalization offer new ways to modify the pyridine or phenyl rings directly, bypassing the need for pre-functionalized starting materials. nih.gov Research could explore the directed C-H functionalization of the pyridine ring at positions 2 or 6, using the existing substituents to guide the reaction.

Development of High-Throughput Screening Methods for this compound Derivatives (for non-biological assays)

To rapidly explore the potential of derivatives made from this compound, high-throughput screening (HTS) methods are essential. nih.gov For non-biological applications, these assays can be designed to quickly evaluate large libraries of compounds for specific chemical or physical properties.

For example, if derivatives are being investigated as ligands for transition-metal catalysts, HTS can be used to screen for catalytic activity in a model reaction. acs.orgresearchgate.netresearchgate.net This involves preparing a library of ligands, combining them with a metal precursor in a multi-well plate format, and then adding the substrates. The reaction outcomes can be analyzed rapidly using techniques like mass spectrometry or fluorescence spectroscopy. science.govresearchgate.net

Similarly, if the target application is in materials science, such as developing new fluorescent materials, HTS can be employed to screen for desired optical properties. science.goveuchems.eu Libraries of derivatives can be synthesized and their fluorescence quantum yield, emission wavelength, and photostability can be measured automatically using plate readers or automated microscopy. science.gov

Table 3: Example HTS Workflow for Catalyst Discovery

| Step | Action | Technique/Method | Purpose |

| 1. Library Synthesis | Synthesize a diverse library of pyridine derivatives from the parent compound. | Automated parallel synthesis. | Create a large and varied set of potential ligands. |

| 2. Catalyst Formulation | In a 96-well plate, mix each ligand with a metal salt (e.g., Pd, Cu, Ni). | Liquid handling robotics. | Generate an array of unique potential catalysts. |

| 3. Reaction Screening | Add substrates for a model cross-coupling reaction to each well. | Automated liquid dispensing. | Test the catalytic activity of each formulation in parallel. |

| 4. Analysis | Quantify product formation in each well. | High-performance liquid chromatography-mass spectrometry (HPLC-MS). | Identify the most active and selective catalysts ("hits"). |

| 5. Hit Validation | Re-synthesize and test the most promising catalysts on a larger scale. | Traditional bench synthesis. | Confirm the initial HTS results and further optimize conditions. |

Potential for this compound in Advanced Chemical Technologies

The 4-arylpyridine and bipyridine motifs are fundamental building blocks in modern materials science. researchgate.netresearchgate.net The specific substitution pattern of this compound makes it a highly valuable intermediate for creating functional materials with tailored properties.

Organic Electronics: The π-conjugated system of the aryl-pyridine core can be extended through cross-coupling reactions at the bromo- and chloro- positions. This allows for the synthesis of novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Field-Effect Transistors (FETs). efcs.inacs.org The halogens provide synthetic handles to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material.

Catalysis: Bipyridine and substituted pyridine derivatives are ubiquitous as ligands in homogeneous catalysis. mdpi.comscribd.com Derivatives of this compound can be synthesized to create new chiral or achiral ligands for a variety of metal-catalyzed transformations, potentially offering unique selectivity or activity. organic-chemistry.org

Supramolecular Chemistry: The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. This property allows derivatives to be used as building blocks for self-assembled supramolecular structures like metal-organic frameworks (MOFs) or complex coordination cages with interesting host-guest or material properties. researchgate.netmdpi.com

The ability to selectively functionalize the compound at multiple sites makes it a powerful platform for creating a diverse range of complex molecules for next-generation chemical technologies.

Q & A

Q. What are the primary synthetic routes for 3-Bromo-4-(4'-chlorophenyl)pyridine, and how are reaction conditions optimized?

The compound is commonly synthesized via Suzuki-Miyaura coupling or Stille coupling reactions. For Suzuki-Miyaura, a brominated pyridine derivative reacts with a 4-chlorophenyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C . Stille coupling involves a pyridyl triflate or halide and a 4-chlorophenyl stannane under similar catalytic conditions. Reaction optimization focuses on:

- Catalyst loading (0.5–5 mol% Pd).

- Solvent choice (polar aprotic solvents enhance coupling efficiency).